molecular formula C20H27N3O4S B6458373 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione CAS No. 2549008-54-8

3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione

Cat. No. B6458373
CAS RN: 2549008-54-8
M. Wt: 405.5 g/mol
InChI Key: RIGQVDGRMQUGMC-UHFFFAOYSA-N
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Description

3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is 405.17222752 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structure

The title compound is synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid , followed by amidation of the sulfonyl chloride product with ammonia gas . The structure of the synthesized compound is confirmed through various spectroscopic techniques, including IR , 1H-NMR , 13C-NMR , and mass spectral data .

COX-2 Inhibition

Compounds containing the 4(3H)-quinazolinone ring system exhibit diverse biological activities. Some derivatives have been evaluated as potent and tolerable anti-inflammatory agents , showing significant COX-2 inhibition and anti-inflammatory activity. The presence of para-sulfonamide or para-sulfonylmethane substituents on one of the phenyl rings is crucial for optimum COX-2 selectivity and inhibitory potency. Notably, a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 is predicted to have potent COX-2 inhibitory activity .

VEGFR-2/HDAC Inhibition

The compound’s structure resembles that of 4-hydroxy-7-methoxyquinazolin-6-yl ester acetic acid , which exhibits potent inhibitory activity against VEGFR-2/HDAC . This dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase (HDAC) suggests potential applications in angiogenesis-related diseases and epigenetic regulation .

Drug Development Prospects

Given its intriguing structure and potential activities, further research is needed to evaluate this compound’s efficacy and safety. It could serve as a lead compound for drug development, especially in the context of inflammation, cancer, and angiogenesis-related disorders.

Mechanism of Action

Target of Action

The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation. HDAC (histone deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.

Mode of Action

The compound interacts with its targets, VEGFR-2 and HDAC, by binding to their active sites, thereby inhibiting their function . This results in the disruption of the VEGF signaling pathway and alteration of gene expression, leading to the inhibition of angiogenesis and tumor growth.

Result of Action

The compound’s action results in the inhibition of angiogenesis and tumor growth. It has been shown to exhibit potent inhibitory activity against a human breast cancer cell line, MCF-7 . This suggests that it could potentially be used in the treatment of certain types of cancer.

properties

IUPAC Name

3-[[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-27-17-2-3-18-19(10-17)21-14-23(20(18)24)12-15-4-7-22(8-5-15)11-16-6-9-28(25,26)13-16/h2-3,10,14-16H,4-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGQVDGRMQUGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione

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